![molecular formula C16H15F2NO4S2 B2762913 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1706336-33-5](/img/structure/B2762913.png)
1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
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Description
The compound “1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine” is likely to be a solid under normal conditions . It contains an azetidine ring, which is a saturated three-membered ring with a nitrogen atom. It also contains two sulfonyl groups attached to 4-fluorobenzyl and 4-fluorophenyl groups respectively.
Scientific Research Applications
Synthesis and Antibacterial Activities
Azetidine derivatives, including 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, have been explored for their potential in synthesizing new antibacterial agents. For instance, a study described the synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane. These derivatives were incorporated into the C7 position of a quinolone nucleus, resulting in novel fluoroquinolones with greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used levofloxacin (Ikee et al., 2008).
Mechanism of Action in Antimicrobial Agents
Sulfonamide and sulfonylhydrazide derivatives of L-asparagine, acting as potential inhibitors of L-asparagine synthetase, have been synthesized to explore their role as antitumor agents. These compounds, including 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, have shown potential in inhibiting tumor-associated carbonic anhydrases, suggesting a novel mechanism of action that could lead to the development of new antimicrobial agents with applications in treating tuberculosis and potentially other bacterial infections (Brynes, Burckart, & Mokotoff, 1978).
Applications in Drug Design
The development of fluorescent ligands for the norepinephrine transporter, potentially useful in imaging neuroblastoma cells, underscores the versatility of azetidine derivatives in drug design and diagnostic applications. These compounds, by structurally relating to the NET substrate or inhibitors, highlight the utility of azetidine derivatives in synthesizing compounds with specific biological activities, including potential applications in cancer diagnostics (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-3-(4-fluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4S2/c17-13-3-1-12(2-4-13)11-24(20,21)19-9-16(10-19)25(22,23)15-7-5-14(18)6-8-15/h1-8,16H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBWZFDPBJJPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine |
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